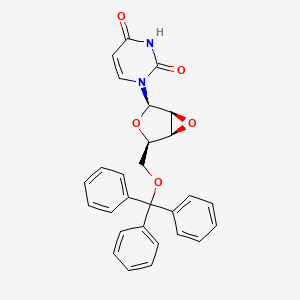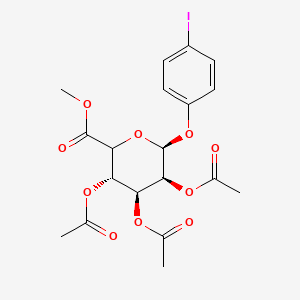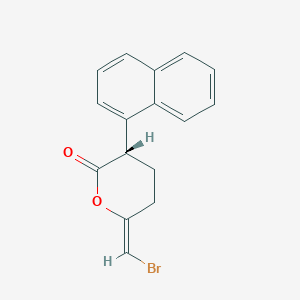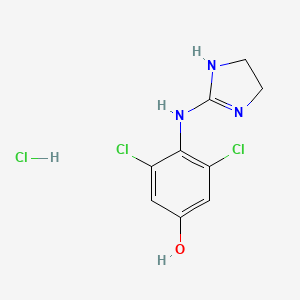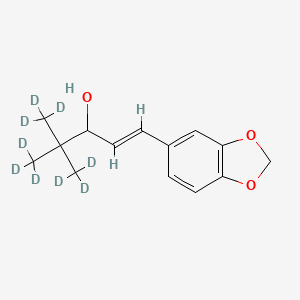
Stiripentol-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stiripentol-d9 is a deuterated form of stiripentol, a medication primarily used to treat severe forms of epilepsy . It is an anticonvulsant drug that works by slowing down the electrical activity in the brain and reducing the number and severity of seizures .
Synthesis Analysis
The synthesis of Stiripentol involves several steps. Initially, 3, 4-dihydroxy benzaldehyde is treated with methylene diiodide using base KOH to get a compound, which undergoes in situ Knoevenagel condensation with 3,3-dimethyl 2-butanone using catalytic Phase Transfer Catalyst i.e. Tetrabutylammonium bromide (TBAB) and K2CO3 .
Molecular Structure Analysis
The molecular formula of Stiripentol-d9 is C14H9D9O3 . The chemical structure of stiripentol is significantly different from any other marketed antiepileptic drug . Detailed vibrational spectroscopic features of stiripentol aided by density functional theory (DFT) computations have been explored .
Chemical Reactions Analysis
Upon acid degradation of Stiripentol, the hydroxyl moiety was protonated with hydrochloric acid and subsequently substituted with chloride ion to give the halogenated derivative .
Wissenschaftliche Forschungsanwendungen
Antiseizure Medication
Stiripentol (STP) is an orally active antiseizure medication (ASM) indicated as adjunctive therapy for the treatment of seizures associated with Dravet syndrome (DS), a severe form of childhood epilepsy . It is used in conjunction with clobazam and, in some regions, valproic acid .
Potentiator of GABAergic Transmission
STP is mainly considered as a potentiator of gamma-aminobutyric acid (GABA) neurotransmission . This is achieved through various mechanisms such as uptake blockade, inhibition of degradation, and as a positive allosteric modulator of GABA A receptors, especially those containing α3 and δ subunits .
Blockade of Voltage-Gated Channels
STP has been shown to block voltage-gated sodium and T-type calcium channels . This blockade is classically associated with anticonvulsant and neuroprotective properties .
Modulation of Brain Energy Metabolism
Several studies indicate that STP could regulate glucose energy metabolism and inhibit lactate dehydrogenase . This modulation of brain energy metabolism is another unique application of STP .
Inhibitor of Cytochrome P450 Enzymes
STP is an inhibitor of several cytochrome P450 enzymes involved in the metabolism of other ASMs . This contributes to boosting their anticonvulsant efficacy as add-on therapy .
Pharmacokinetic Interactions
A pharmacodynamic interaction exists between STP and benzodiazepines such as clobazam . As a cytochrome P450 inhibitor, STP also potentiates other antiseizure medications via pharmacokinetic interactions .
Enantiomeric Separation and Estimation
STP and its enantiomers can be separated and estimated in human plasma by liquid chromatography–tandem mass spectrometry . This method has been developed under reverse phase chromatography with high sensitivity .
Management of Epilepsy
When added to valproic acid and clobazam, STP results in a significant reduction in the frequency of convulsive seizures, status epilepticus, use of rescue medication, and emergency room and hospital visits in children with Dravet syndrome .
Wirkmechanismus
Target of Action
Stiripentol-d9 primarily targets the gamma-aminobutyric acid (GABA) neurotransmission system . It acts as a potentiator of GABA neurotransmission through various mechanisms . It also interacts with voltage-gated sodium and T-type calcium channels , which are typically associated with anticonvulsant and neuroprotective properties .
Mode of Action
Stiripentol-d9 enhances GABA neurotransmission through several mechanisms:
- It blocks the uptake of GABA .
- It inhibits the degradation of GABA .
- It acts as a positive allosteric modulator of GABA A receptors, especially those containing α3 and δ subunits .
- It blocks voltage-gated sodium and T-type calcium channels .
Biochemical Pathways
Stiripentol-d9 affects several biochemical pathways. It modulates brain energy metabolism and inhibits lactate dehydrogenase . It also inhibits several cytochrome P450 enzymes involved in the metabolism of other antiseizure medications, thereby enhancing their anticonvulsant efficacy as add-on therapy .
Pharmacokinetics
The pharmacokinetics of Stiripentol-d9 is characterized by its interaction with cytochrome P450 enzymes. Stiripentol-d9 inhibits these enzymes, reducing the degradation of other antiseizure medications that are sensitive to cytochrome P450. This action boosts the therapeutic efficacy of these medications .
Result of Action
The molecular and cellular effects of Stiripentol-d9’s action are primarily seen in its potentiation of GABAergic transmission and its inhibition of voltage-gated sodium and calcium channels . These actions result in anticonvulsant effects, particularly in the treatment of seizures associated with Dravet syndrome .
Safety and Hazards
Stiripentol-d9 can cause drowsiness, especially if you also drink alcohol or take other medicines that can make you sleepy . A small number of people have thoughts about suicide while taking stiripentol . It’s important to stay alert to changes in your mood or symptoms and report any new or worsening symptoms to your doctor .
Zukünftige Richtungen
Stiripentol has demonstrated clinically meaningful efficacy in both short and long term in patients with Dravet Syndrome . In addition to reducing convulsive seizure frequency, Stiripentol also markedly reduces the number of status epilepticus episodes and associated medical complications which are more common in younger children . Based on these findings, Stiripentol is suggested as an effective and well-tolerated therapeutic option not only in Dravet syndrome but also in other epilepsy syndromes with or without an established genetic aetiology .
Eigenschaften
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-QPYRMXHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stiripentol-d9 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







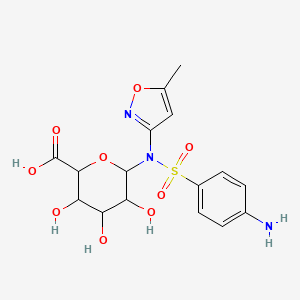
![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)
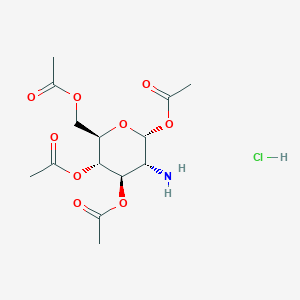
![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)
